4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Overview
Description
4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C23H21N3OS and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One application of benzothiazole derivatives is as corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. The study found that these inhibitors offered extra stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. They can be adsorbed onto surfaces by both physical and chemical means, suggesting the potential of similar compounds in corrosion protection (Hu et al., 2016).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety and evaluated them as antimicrobial agents. Some of these compounds exhibited promising activities, highlighting the potential of benzothiazole derivatives in combating microbial resistance (Gouda et al., 2010).
Chemosensitizers to Combat Antibiotic Resistance
Brunel et al. (2013) reported on the synthesis of polyamino geranic acid derivatives using a benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP). These compounds induced a significant decrease in antibiotic resistance in two Gram-negative bacterial multi-drug resistant (MDR) strains. This suggests that similar compounds could be developed as chemosensitizers to enhance the efficacy of existing antibiotics (Brunel et al., 2013).
Organic Electronics
Uebe et al. (2018) explored a 4-(N,N-dimethylamino)phenyl-substituted 1,3-dimethyl-2,3-dihydro-1H-benzimidazole compound as a useful solution-processable n-type dopant to control electrical conductivity in PCBM ([6,6]-phenyl-C61-butyric acid methyl ester) thin films. This highlights the potential use of similar compounds in the development of organic electronic materials (Uebe et al., 2018).
Properties
IUPAC Name |
4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-15-4-13-20-21(14-15)28-23(25-20)17-5-9-18(10-6-17)24-22(27)16-7-11-19(12-8-16)26(2)3/h4-14H,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDDOKFLJYHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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